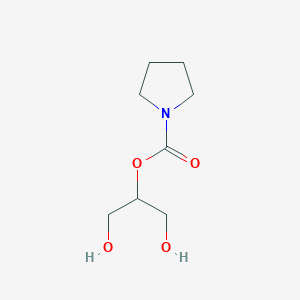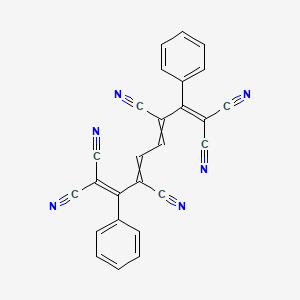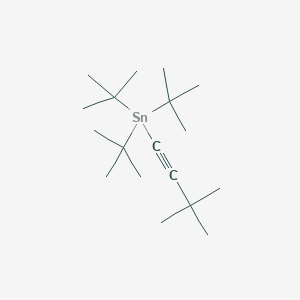
Tri-tert-butyl(3,3-dimethylbut-1-yn-1-yl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tri-tert-butyl(3,3-dimethylbut-1-yn-1-yl)stannane is an organotin compound characterized by the presence of a tin atom bonded to a tert-butyl group and a 3,3-dimethylbut-1-yn-1-yl group. This compound is of interest in organic synthesis and materials science due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tri-tert-butyl(3,3-dimethylbut-1-yn-1-yl)stannane typically involves the reaction of 3,3-dimethyl-1-butyne with a tin-based reagent. One common method is the hydrostannation of 3,3-dimethyl-1-butyne using tri-tert-butylstannane under specific conditions such as the presence of a catalyst and controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production.
Análisis De Reacciones Químicas
Types of Reactions
Tri-tert-butyl(3,3-dimethylbut-1-yn-1-yl)stannane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different organotin derivatives.
Substitution: The stannane group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution can produce halogenated derivatives .
Aplicaciones Científicas De Investigación
Tri-tert-butyl(3,3-dimethylbut-1-yn-1-yl)stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-tin bonds.
Biology: The compound can be used in the study of organotin compounds’ biological activity and toxicity.
Medicine: Research into its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a catalyst in polymerization reactions.
Mecanismo De Acción
The mechanism by which Tri-tert-butyl(3,3-dimethylbut-1-yn-1-yl)stannane exerts its effects involves the interaction of the tin atom with various molecular targets. The compound can participate in coordination chemistry, forming complexes with other molecules. The pathways involved include the formation of organometallic intermediates that facilitate various chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
Tri-tert-butylstannane: Similar in structure but lacks the 3,3-dimethylbut-1-yn-1-yl group.
3,3-Dimethyl-1-butyne: Contains the same alkyne group but without the tin atom.
Triethylstannane: Another organotin compound with ethyl groups instead of tert-butyl groups.
Uniqueness
Tri-tert-butyl(3,3-dimethylbut-1-yn-1-yl)stannane is unique due to the combination of the bulky tert-butyl groups and the reactive alkyne moiety. This combination imparts distinct reactivity and stability, making it valuable in specific synthetic applications .
Propiedades
Número CAS |
104959-73-1 |
|---|---|
Fórmula molecular |
C18H36Sn |
Peso molecular |
371.2 g/mol |
Nombre IUPAC |
tritert-butyl(3,3-dimethylbut-1-ynyl)stannane |
InChI |
InChI=1S/C6H9.3C4H9.Sn/c1-5-6(2,3)4;3*1-4(2)3;/h2-4H3;3*1-3H3; |
Clave InChI |
BUKHFRHTUAFWJC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C#C[Sn](C(C)(C)C)(C(C)(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-({[(2,4-Dinitrophenyl)sulfanyl]acetyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14339668.png)

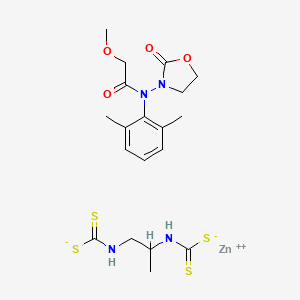
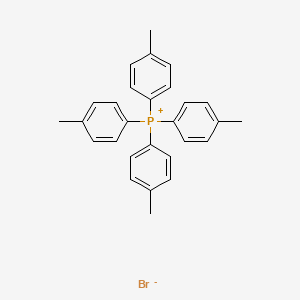
![1H-Pyrrolo[2,3-b]pyridine-3,6-dicarboxylic acid](/img/structure/B14339705.png)
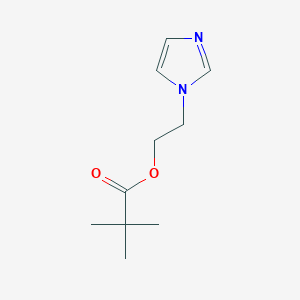

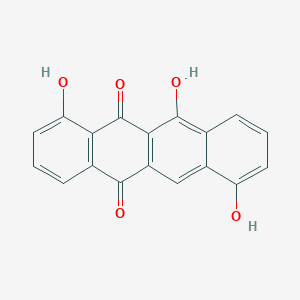

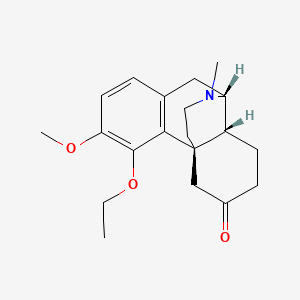
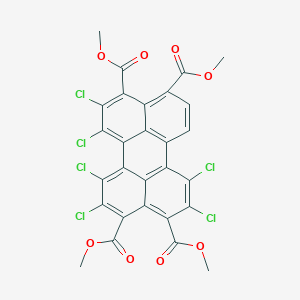
![4,6-dimethyl-2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]pyrimidine](/img/structure/B14339738.png)
